molecular formula C13H9ClO3 B13695148 4-Phenoxyphenyl chloroformate

4-Phenoxyphenyl chloroformate

Cat. No.: B13695148
M. Wt: 248.66 g/mol
InChI Key: PCDPTWCVIJHTCD-UHFFFAOYSA-N
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Description

4-Phenoxyphenyl chloroformate is an organochlorine compound that functions as an effective carbonic acid derivative and reagent for synthesizing carbonates and carbamates. Its structure, featuring a phenoxy substituent, can influence its reactivity and the properties of the resulting products. In research, chloroformate esters like this are primarily used for introducing the 4-phenoxyphenoxycarbonyl group into target molecules. A key application is the protection of amine groups, particularly in the synthesis of complex molecules like peptides, where it can serve as a protecting group for amino acids . Furthermore, this reagent can be employed in the synthesis of other active carbonyl compounds, such as isocyanates, which are valuable intermediates in organic synthesis . The aminolysis mechanism for phenyl chloroformates in aqueous solution is generally considered to be stepwise, involving the formation of a zwitterionic tetrahedral intermediate . This compound must be handled with care and is intended for use by qualified laboratory personnel. This product is strictly for Research Use Only and is not designed for diagnostic or therapeutic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

(4-phenoxyphenyl) carbonochloridate

InChI

InChI=1S/C13H9ClO3/c14-13(15)17-12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H

InChI Key

PCDPTWCVIJHTCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Phenoxyphenyl Chloroformate

Phosgenation and Triphosgenation Routes

The most conventional methods for synthesizing aryl chloroformates, including 4-phenoxyphenyl chloroformate, involve the use of phosgene (B1210022) or its solid, more easily handled equivalent, triphosgene (B27547).

The fundamental reaction for producing this compound is the acylation of 4-phenoxyphenol (B1666991) with a phosgene source. In this reaction, the hydroxyl group of 4-phenoxyphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene (COCl₂). This results in the formation of the chloroformate and the elimination of hydrogen chloride (HCl).

Triphosgene, or bis(trichloromethyl)carbonate (BTC), serves as a safer, solid substitute for gaseous phosgene. google.comresearchgate.net In solution, triphosgene can be decomposed, often with the help of a catalyst, to generate phosgene in situ, thereby avoiding the risks associated with handling the highly toxic gas directly. kobe-u.ac.jp The reaction with triphosgene follows the same fundamental pathway, with one mole of triphosgene providing three moles of phosgene for the reaction. Aryl chloroformates are typically synthesized from less reactive phenols at elevated temperatures (above 75°C) or, more readily, by first converting the phenol (B47542) into a more reactive alkali metal phenoxide which is then reacted with phosgene in an organic solvent. justia.com

Optimizing the synthesis of aryl chloroformates is critical for achieving high yields and purity while minimizing side reactions. Several factors are key to this optimization:

Reagent Addition: For phosgenation reactions, the order of reagent addition is crucial. It has been demonstrated that adding a slurry of the anhydrous sodium phenolate (B1203915) to a solution of phosgene, rather than the reverse, can dramatically increase the yield of the desired phenyl chloroformate. google.com

Temperature Control: The reaction temperature must be carefully maintained. For the reaction of sodium phenolate with phosgene, maintaining a temperature between -35°C and +15°C is essential for maximizing yield and purity. google.com

Use of a Base: The reaction produces HCl as a byproduct, which must be neutralized to drive the reaction to completion and prevent unwanted side reactions. Tertiary amines, such as pyridine (B92270) or triethylamine (B128534), or inorganic bases like sodium carbonate are commonly employed for this purpose. google.comjustia.com

Solvent: The reaction is typically carried out in an inert organic solvent. Toluene (B28343) is a frequently used solvent for these types of reactions. google.comgoogle.com

Catalysis: In triphosgene-based syntheses, catalysts can be used to facilitate the decomposition of triphosgene into phosgene. For the synthesis of phenyl chloroformate using BTC, sodium hydroxide (B78521) was found to be a better catalyst than pyridine. researchgate.net

Alternative and Green Synthetic Pathways for Aryl Chloroformate Derivatives

Concerns over the extreme toxicity of phosgene have driven research into alternative synthetic routes that avoid its use, aligning with the principles of green chemistry.

Several non-phosgene methods have been developed for the synthesis of chloroformates:

Bis(trichloromethyl)carbonate (BTC): As mentioned, BTC (triphosgene) is a primary alternative. It is a stable crystalline solid that is easier and safer to handle than gaseous phosgene, though it must still be handled with extreme care in a fume hood as it can liberate phosgene. researchgate.net

Diphosgene: Trichloromethyl chloroformate, also known as diphosgene, is another liquid phosgene equivalent that can be used. researchgate.net

Carbon Monoxide and Sulfuryl Chloride: A novel synthetic method for benzyl (B1604629) chloroformate has been established that uses carbon monoxide or carbonyl sulfide (B99878) as the carbonyl source. researchgate.net The alcohol is first converted to an S-methyl O-benzyl carbonothioate, which is then chlorinated using sulfuryl chloride to yield the chloroformate. researchgate.net This method completely avoids the use of phosgene or its direct precursors. researchgate.net

Photo-on-Demand Phosgene Synthesis: A modern approach involves the in situ generation of phosgene from chloroform (B151607) (CHCl₃) and oxygen via photochemical oxidation. kobe-u.ac.jp This "photo-on-demand" method eliminates the need to store or transport large quantities of toxic phosgene, significantly improving safety. kobe-u.ac.jp

When comparing synthetic routes, both efficiency and environmental safety are paramount considerations. The principles of green chemistry advocate for processes that reduce or eliminate the use and generation of hazardous substances. rroij.com

Synthetic Efficiency: The use of BTC as a phosgene substitute has been shown to result in improved yields compared to traditional phosgene methods for the synthesis of several chloroformates. researchgate.net The table below, based on data from a study on various chloroformates, illustrates this trend.

Compound (R in R-OCOCl)Yield with Phosgene (%)Yield with BTC (%)
n-Pentyl8085.6
Cyclohexyl7376.8
n-Octyl5487.1
Phenyl5888.4
Data sourced from a comparative study on chloroformate synthesis. researchgate.net

Environmental Impact and Safety: The primary environmental and safety advantage of alternative methods is the avoidance of handling highly toxic and gaseous phosgene. researchgate.netjustia.com

Phosgene: A highly toxic gas that poses significant handling and transportation risks. kobe-u.ac.jp

Triphosgene (BTC): A stable solid, which mitigates some of the risks associated with gaseous phosgene. researchgate.net However, it is still highly toxic and can release phosgene, requiring careful handling. researchgate.netkobe-u.ac.jp

Non-Phosgene Reagents: Methods utilizing reagents like carbon monoxide and sulfuryl chloride completely circumvent the use of phosgene, representing a significant step in green chemistry. researchgate.net

In Situ Generation: The photo-on-demand synthesis of phosgene from chloroform is a notable green advancement, as the hazardous substance is produced and consumed in the same location, minimizing exposure and transport risks. kobe-u.ac.jp The use of hazardous solvents like toluene is also a target for replacement in green chemistry. mlsu.ac.in

Purification and Isolation Techniques for High-Purity this compound

Regardless of the synthetic route, the crude product must be purified to obtain high-purity this compound. The standard procedure involves several steps:

Filtration: The reaction mixture is first filtered to remove any solid byproducts, such as the sodium chloride that precipitates when a sodium phenoxide precursor and phosgene are used, or the neutralized base (e.g., triethylammonium (B8662869) chloride). google.comgoogle.com

Solvent Removal: The solvent is removed from the filtrate, typically under reduced pressure. google.comjustia.com

Vacuum Rectification: The final purification of the crude oil is achieved through vacuum rectification or distillation. google.com This step separates the desired this compound from any remaining starting materials, catalysts, or side products, yielding a product of high purity.

Reactivity and Mechanistic Studies of 4 Phenoxyphenyl Chloroformate

Nucleophilic Acyl Substitution Reactions

The core reactivity of 4-phenoxyphenyl chloroformate is centered on nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, resulting in the substitution of chlorine with the nucleophile. Mechanistic studies on analogous phenyl chloroformates suggest these reactions can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and solvent conditions. rsc.org

Aminolysis Reactions for Carbamate (B1207046) and Urea (B33335) Formation

The reaction of this compound with primary or secondary amines, known as aminolysis, is a primary route for the synthesis of carbamates. nih.gov This reaction typically proceeds readily at or below room temperature, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. google.com

Table 1: Representative Aminolysis Reactions

Amine NucleophileIntermediate ProductFinal Product (after reaction with second amine)
Butylamine4-Phenoxyphenyl N-butylcarbamateN-Alkyl-N'-Aryl Urea
Diethylamine4-Phenoxyphenyl N,N-diethylcarbamateN,N-Diethyl-N'-Aryl Urea
Aniline4-Phenoxyphenyl N-phenylcarbamateN,N'-Diaryl Urea

Alcoholysis and Phenolysis Reactions for Carbonate Synthesis

This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to form mixed diaryl or alkyl-aryl carbonates. These reactions are generally carried out in the presence of a base, such as pyridine or a tertiary amine, to scavenge the HCl produced. researchgate.net The activation of hydroxyl groups with reagents like 4-nitrophenyl chloroformate is a well-established method for forming carbonate linkages, and this compound is expected to react similarly. researchgate.netreddit.com This methodology is valuable for linking molecular fragments through a stable carbonate bond.

Table 2: Synthesis of Carbonates via Alcoholysis and Phenolysis

NucleophileProduct
EthanolEthyl 4-phenoxyphenyl carbonate
Phenol (B47542)Diphenyl carbonate (from phenolysis of phenyl chloroformate)
Benzyl (B1604629) alcoholBenzyl 4-phenoxyphenyl carbonate

Reactions with Thiols and Thiophenols for Thiocarbonate Derivatives

Thiols and thiophenols, being potent sulfur nucleophiles, readily react with this compound to yield O-aryl S-alkyl or S-aryl thiocarbonates. msu.edu The high nucleophilicity of the thiolate anion facilitates a rapid reaction at the electrophilic carbonyl center. Mechanistic studies on related sulfur-substituted chloroformates confirm the susceptibility of the carbonyl group to attack by sulfur nucleophiles. nih.govnih.gov This reaction provides a direct route to thiocarbonate derivatives, which are important in various areas of organic and medicinal chemistry.

Formation of Mixed Anhydrides and Activated Esters

Reactions with Carboxylic Acids and Phosphoric Acid Derivatives

In the presence of a tertiary amine base, this compound reacts with carboxylic acids to form mixed carboxylic-carbonic anhydrides. researchgate.netnbinno.com This process involves the deprotonation of the carboxylic acid by the base, followed by the nucleophilic attack of the resulting carboxylate anion on the chloroformate. The mixed anhydride (B1165640) is a highly activated form of the carboxylic acid, primed for subsequent reactions with other nucleophiles. While less common, reactions with derivatives of phosphoric acid can similarly lead to the formation of activated phosphoesters.

Utility in Peptide Coupling and Amide Bond Formation Strategies

The formation of mixed carboxylic-carbonic anhydrides is a classical and highly effective strategy for amide bond formation, particularly in peptide synthesis. google.comorganicreactions.org In this context, an N-protected amino acid is reacted with this compound to generate a mixed anhydride in situ. uni-kiel.de This activated intermediate is then immediately treated with the amino group of a second amino acid or peptide ester. The amino group preferentially attacks the more electrophilic carbonyl carbon of the original amino acid, leading to the formation of a new peptide bond and the release of 4-phenoxyphenol (B1666991) and carbon dioxide as byproducts. This method is valued for its speed and the generally low levels of racemization when conducted under carefully controlled, low-temperature conditions. researchgate.net

Rearrangement and Elimination Pathways

The stability and degradation of this compound are governed by pathways common to aryl chloroformates, including thermal and catalytic rearrangements, as well as decomposition processes like decarbonylation.

Thermal and Catalytic Rearrangements of Aryl Chloroformates

Aryl chloroformates, including this compound, are noted for their thermal stability, which is generally greater than that of primary and secondary alkyl chloroformates. nih.govepa.gov This enhanced stability arises from the electronic properties of the aromatic ring. However, under specific thermal or catalytic conditions, rearrangements can occur.

While specific rearrangement studies on this compound are not extensively detailed in the provided literature, the behavior of aryl chloroformates in general suggests potential pathways. One of the classic rearrangements for aryl esters is the Fries rearrangement, which typically requires a Lewis acid catalyst. In this reaction, an acyl group migrates from the ester oxygen to an ortho or para position on the aromatic ring. For this compound, a catalyzed rearrangement could theoretically lead to the formation of hydroxy-biphenyl carbonyl chloride isomers, although this is not a commonly reported reaction for chloroformates.

Catalytic processes can also facilitate other transformations. For instance, nickel-catalyzed cross-electrophile coupling reactions have been described for benzyl chloroformate derivatives with aryl iodides, leading to diaryl methane (B114726) products through a C–O bond fragmentation. rsc.org This indicates that under specific catalytic conditions, the chloroformate group can be involved in carbon-carbon bond-forming reactions.

Decarbonylation and Other Degradation Processes

The degradation of this compound can proceed through several pathways, with hydrolysis and thermal decomposition being the most significant.

Hydrolysis : Like other chloroformates, this compound is susceptible to hydrolysis in the presence of water or moist air. nih.govepa.gov The reaction yields 4-phenoxyphenol, carbon dioxide, and hydrogen chloride. nih.gov Aromatic chloroformates generally hydrolyze more slowly at room temperature compared to lower alkyl chloroformates. nih.govepa.gov

Decarbonylation : Alkyl chloroformate esters are known to degrade upon heating to yield an alkyl chloride and carbon dioxide (CO2). wikipedia.org This process is proposed to occur via an internal nucleophilic substitution mechanism. wikipedia.org For an aryl chloroformate like this compound, thermal decomposition could potentially lead to the formation of 4-phenoxyphenyl chloride and CO2, although aryl C-O bonds are generally more stable than their alkyl counterparts, making this process less facile. Catalytic methods can also induce decomposition; for example, various catalysts like activated carbon, alumina, or synthetic zeolites can be used to decompose alkyl chloroformates into the corresponding alkyl chloride. google.com

Kinetic and Mechanistic Investigations

Kinetic and mechanistic studies provide profound insights into the reactivity of this compound. These investigations often focus on solvolysis reactions, where the solvent acts as the nucleophile, and utilize tools like the Grunwald-Winstein equation and Hammett-type analyses to elucidate reaction pathways and transition state structures.

Solvent Effects on Reaction Rates and Pathways

The rate and mechanism of solvolysis for chloroformates are highly sensitive to the properties of the solvent. wikipedia.orglibretexts.orglibretexts.org Two key solvent parameters are its nucleophilicity (the ability to donate an electron pair) and its ionizing power (the ability to stabilize charge separation). The extended Grunwald-Winstein equation is frequently applied to quantify these effects on reaction rates. koreascience.krmdpi.com

For aryl chloroformates like phenyl chloroformate and p-nitrophenyl chloroformate, which serve as close analogs for this compound, solvolysis reactions are typically proposed to proceed through a bimolecular addition-elimination mechanism. mdpi.comnih.govnih.gov The reaction is highly sensitive to solvent nucleophilicity, as indicated by a large l value (sensitivity to solvent nucleophilicity) in the Grunwald-Winstein analysis. mdpi.com This supports a mechanism where the solvent molecule attacks the carbonyl carbon in the rate-determining step. The sensitivity to solvent ionizing power (m value) is typically smaller but significant, suggesting some charge separation in the transition state. mdpi.com

The trend in reactivity shows that an increase in solvent polarity and nucleophilicity generally accelerates the reaction rate, consistent with a mechanism that involves the development of charge in the activated complex. wikipedia.org For example, solvolysis is significantly faster in more nucleophilic aqueous-organic mixtures compared to pure alcohols.

Table 1: Illustrative Specific Rates of Solvolysis for p-Nitrophenyl Chloroformate (1) at 25.0 °C in Various Solvents

Solventk / s⁻¹
100% EtOH1.11 x 10⁻⁵
90% EtOH1.96 x 10⁻⁴
80% EtOH4.86 x 10⁻⁴
100% MeOH5.81 x 10⁻⁵
90% MeOH4.20 x 10⁻⁴
80% MeOH9.14 x 10⁻⁴
90% Acetone1.05 x 10⁻⁴
80% TFE2.10 x 10⁻³
97% HFIP3.19 x 10⁻²

Data sourced from studies on p-nitrophenyl chloroformate, a structural analog, to illustrate solvent effects. mdpi.com TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.

Substituent Effects on Reactivity: Hammett-type Analyses

The electronic nature of substituents on the aryl ring significantly influences the reactivity of aryl chloroformates. Hammett-type analyses are used to correlate reaction rates with substituent constants (σ), providing insight into the electronic demands of the transition state. nih.govlibretexts.org

For nucleophilic substitution reactions of phenyl chloroformates, studies have shown large, positive values for the Hammett reaction constant (ρ). rsc.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. libretexts.orgnih.gov This is consistent with a mechanism where a negative charge builds up in the transition state of the rate-determining step. For an addition-elimination mechanism, the attack of the nucleophile on the carbonyl carbon is the rate-limiting step, and electron-withdrawing groups on the phenoxy moiety make the carbonyl carbon more electrophilic and stabilize the developing negative charge on the oxygen atom of the tetrahedral intermediate. rsc.orgnih.gov

Table 2: Hammett Substituent Constants (σ) for para-Substituents

SubstituentσₚElectronic Effect
-NO₂0.78Strongly Electron-Withdrawing
-Cl0.23Electron-Withdrawing
-H0.00Reference
-CH₃-0.17Electron-Donating
-OCH₃-0.27Strongly Electron-Donating
-OPh-0.03Weakly Electron-Donating

These values illustrate the electronic influence of substituents on the reactivity of the aromatic system. mit.edu

Elucidation of Reaction Intermediates and Transition States

The mechanistic pathway for reactions of aryl chloroformates, such as aminolysis or solvolysis, has been a subject of detailed investigation. The evidence strongly points towards a stepwise addition-elimination mechanism proceeding through a tetrahedral intermediate, rather than a concerted SN2-type displacement. mdpi.comnih.gov

Key evidence for a stepwise mechanism includes:

Solvent Effects : As discussed, the high sensitivity to solvent nucleophilicity (l >> m) is characteristic of a bimolecular addition mechanism being rate-determining. mdpi.comnih.gov

Substituent Effects : The large positive ρ values from Hammett plots are consistent with the buildup of negative charge on the carbonyl oxygen in a tetrahedral intermediate. rsc.org

Kinetic Isotope Effects : Large kinetic solvent isotope effects (KSIE), for instance when comparing reaction rates in methanol (B129727) (CH₃OH) vs. methanol-d (B46061) (CH₃OD), suggest that the solvent may act as a general-base catalyst, assisting in the nucleophilic attack, which is a hallmark of the addition-elimination pathway. koreascience.krmdpi.comnih.gov

The transition state for the rate-determining step (the formation of the tetrahedral intermediate) is envisioned as being "tight" and associative. rsc.orgmdpi.com This means that bond formation between the nucleophile (solvent) and the carbonyl carbon is well-advanced. Computational studies on related acyl chlorides support the idea that the nature of the transition state can vary, from "loose" (more SN1-like) for substrates with electron-donating groups to "tight" (more SN2-like) for those with electron-withdrawing groups. mdpi.com For aryl chloroformates, the strong evidence for nucleophilic participation points towards a highly ordered, associative transition state. rsc.org The elucidation of such transition states often involves a combination of experimental kinetics and computational chemistry to model the minimum energy pathway of the reaction. youtube.com

Applications of 4 Phenoxyphenyl Chloroformate in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles and Related Derivatives

The reactivity of the chloroformate group makes it an excellent tool for the construction and functionalization of heterocyclic systems, which are core components of many pharmaceuticals and functional materials.

4-Phenoxyphenyl chloroformate serves as a direct and efficient precursor for the synthesis of complex carbamates and ureas. The carbon atom in the chloroformate group is highly electrophilic and readily undergoes nucleophilic acyl substitution. When reacted with primary or secondary amines, it cleanly yields stable N-substituted carbamates. This reaction provides a straightforward method for installing the 4-phenoxyphenylcarbonyl group onto a molecule.

These resulting carbamates can be used as key intermediates in multi-step syntheses or as final target molecules. Furthermore, carbamates can serve as precursors to ureas under specific conditions, often involving thermal or chemically-induced elimination to form an isocyanate intermediate, which is then trapped by another amine. This stepwise approach allows for the controlled synthesis of unsymmetrical ureas, which are valuable scaffolds in medicinal chemistry. The use of the phenoxycarbonyl (Phoc) group, a close analogue, has been studied for its chemoselective reactivity, allowing for discrimination between primary and secondary amines in urea (B33335) synthesis.

Table 1: Reactivity of this compound in Carbamate (B1207046) and Urea Formation

Reactant Product Type Key Transformation Significance
Primary/Secondary Amine Carbamate Nucleophilic acyl substitution Direct incorporation of the 4-phenoxyphenylcarbonyl moiety.

Phthalazine (B143731) derivatives are an important class of nitrogen-containing heterocycles that have been extensively studied for their potential as therapeutic agents. semanticscholar.org Specifically, structures bearing a 4-phenoxyphenyl substituent have been synthesized and investigated for their biological activities. semanticscholar.org In these contexts, 1-chloro-4-(4-phenoxyphenyl)phthalazine has been used as a versatile starting material for creating a library of derivatives by reacting it with various carbon, nitrogen, oxygen, and sulfur nucleophiles. semanticscholar.org

While the synthesis of this specific precursor does not always start directly from this compound, the chloroformate is a logical and powerful reagent for introducing the essential 4-phenoxyphenyl group onto a suitable phthalazine precursor. For example, it could be used to acylate a nucleophilic position on a pre-cyclized intermediate, thereby building the required substitution pattern necessary for the target molecule's function. The synthesis of such biarylurea-based phthalazine compounds has been shown to be critical for their potent biological effects. researchgate.net

The functionalization of pyrazole (B372694) and thiazolidinone rings is a key strategy in the development of new bioactive compounds. Chloroformates are valuable reagents in this field. For instance, the reaction of 3(5)-aminopyrazole derivatives with various chloroformates in the presence of a tertiary base is a documented method for preparing N-acylated pyrazoles, which have shown utility as antitumor agents. google.com this compound can be directly employed in this type of reaction to attach the phenoxyphenylcarbonyl group to the pyrazole core. Additionally, chloroformates like ethyl chloroformate are used to synthesize β-keto esters, which are critical precursors for the traditional synthesis of pyrazolones via cyclocondensation with hydrazine. semanticscholar.orgresearchgate.net

Thiazolidinone synthesis typically involves the cyclization of intermediates with reagents such as thioglycolic acid or chloroacetyl chloride. nih.govsysrevpharm.org Although not a primary cyclization reagent, this compound can be used as a crucial intermediate to functionalize a pre-formed thiazolidinone scaffold. If the thiazolidinone structure contains a nucleophilic handle, such as a primary or secondary amine, the chloroformate can be used to introduce the 4-phenoxyphenylcarbonyl group, thereby creating more complex derivatives for biological screening. mdpi.com

Table 2: Application of Chloroformate Reagents in Heterocycle Synthesis

Heterocycle Synthetic Role of Chloroformate Example Precursor/Reaction
Pyrazole N-Acylation of amino-pyrazoles Reaction of 3(5)-aminopyrazole with R-O-C(O)Cl. google.com
Pyrazolone Preparation of β-keto ester intermediate Reaction of a ketone with ethyl chloroformate. semanticscholar.orgresearchgate.net

Polymer and Materials Science Applications

The 4-phenoxyphenyl group is known to impart desirable physical properties to polymers, including enhanced thermal stability, high refractive index, and specific optoelectronic characteristics. This compound is a key reactive monomer for incorporating this functional moiety into polymer chains.

Polycarbonates and polyurethanes are important classes of polymers with wide-ranging applications. Specialty versions of these materials are often created by incorporating monomers that provide specific properties. 4-Phenoxyphenol (B1666991) is recognized as a precursor in the synthesis of polymers. guidechem.com The synthesis of polyurethanes can be achieved through the polycondensation of bis(chloroformate)s with diamines. researchgate.net

While this compound itself is a monofunctional molecule and would act as a chain-terminating or end-capping agent, it is a critical synthon for the corresponding bifunctional monomers required for polymerization. A diol or bisphenol containing phenoxyphenyl side groups can be reacted with a phosgene (B1210022) source to generate a bis-chloroformate monomer. This monomer, when polymerized with a suitable diamine (for polyurethanes) or diol (for polycarbonates), yields a high-performance polymer. The inclusion of the bulky, rigid 4-phenoxyphenyl moiety in the polymer backbone enhances properties such as the glass transition temperature (Tg) and thermal stability.

The unique electronic and physical properties of the phenoxyphenyl group make it a valuable component in functional polymers designed for optoelectronic applications. Research has specifically highlighted the development of high refractive index and thermally stable phenoxyphenyl silicones for use in light-emitting diodes (LEDs). dntb.gov.ua The reactive nature of the chloroformate group allows it to be efficiently grafted onto a polymer backbone, such as a polysiloxane, that has been functionalized with nucleophilic side chains (e.g., hydroxyl or amino groups).

This covalent incorporation of the phenoxyphenyl moiety directly modifies the polymer's properties. In another example, a polyacetylene derivative featuring a 4-phenoxyphenyl substituent was synthesized and characterized for its electro-optical properties, exhibiting a specific photoluminescence spectrum and band gap. researchgate.net These modifications are crucial for developing advanced materials for applications in organic electronics, sensors, and other high-performance systems. mdpi.com

Table 3: Properties Imparted by the 4-Phenoxyphenyl Moiety in Functional Polymers

Polymer Type Property Enhanced Potential Application Source
Silicones High Refractive Index, Thermal Stability LED Encapsulants dntb.gov.ua
Polyacetylenes Photoluminescence, Defined Band Gap Electro-optical Devices researchgate.net
Polycarbonates High Glass Transition Temp. (Tg), Thermal Stability High-Performance Structural Plastics

Derivatization of Complex Organic Structures and Biomolecules

The derivatization of complex molecules is a cornerstone of medicinal chemistry and drug discovery, enabling the modulation of pharmacological properties. This compound serves as a valuable tool in this context, allowing for the introduction of a bulky, lipophilic phenoxyphenyl group that can influence the parent molecule's solubility, metabolic stability, and target-binding interactions.

Introduction of the 4-Phenoxyphenyl-Carbamate or Carbonate Linkages in Chimeric Compounds

Chimeric molecules, which are hybrid structures composed of two or more distinct pharmacophores, are a growing area of therapeutic research. The formation of stable linkages between these pharmacophores is critical to their design and function. This compound facilitates the creation of such linkages through the formation of carbamate or carbonate bonds.

The reaction of this compound with an amine-containing pharmacophore results in the formation of a stable 4-phenoxyphenyl-carbamate linkage. Similarly, reaction with a hydroxyl-containing moiety yields a 4-phenoxyphenyl-carbonate linkage. These linkages are often desirable in prodrug design, as they can be engineered to undergo enzymatic or chemical cleavage in vivo, releasing the active drug molecules. The phenoxy ether motif within the 4-phenoxyphenyl group can also participate in beneficial π-π stacking interactions with biological targets.

Reactant Functional GroupLinkage Formed with this compoundResulting Functional Group
Primary or Secondary AmineCarbamate4-Phenoxyphenyl-carbamate
HydroxylCarbonate4-Phenoxyphenyl-carbonate

Building Block in the Synthesis of Natural Product Analogs

Natural products provide a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogs, which are structurally related compounds with modified biological activity, is a key strategy in drug discovery. This compound can be employed as a building block in the synthesis of such analogs to introduce the 4-phenoxyphenyl moiety.

By incorporating this group into a natural product scaffold, chemists can explore the impact of this modification on the compound's biological profile. For instance, the introduction of a 4-phenoxyphenyl-carbonate at a specific hydroxyl group of a natural product can alter its lipophilicity and cell permeability, potentially leading to enhanced efficacy or a modified mechanism of action.

Use as a Chemical Reagent in Functional Group Transformations

Beyond its role in derivatization, this compound is also a valuable reagent for effecting specific functional group transformations that are crucial in multi-step organic syntheses.

Conversion of Primary Amides to Nitriles

The dehydration of primary amides to nitriles is a fundamental transformation in organic chemistry. While various dehydrating agents are known, the use of chloroformates, in the presence of a base, offers a mild and efficient method for this conversion. The reaction is believed to proceed through the formation of an O-acyl intermediate, which then undergoes elimination to yield the nitrile. Although direct literature specifically citing this compound for this transformation is scarce, the general reactivity of chloroformates suggests its potential applicability. The mechanism is analogous to that of other chloroformates, where the amide oxygen attacks the electrophilic carbonyl carbon of the chloroformate, followed by elimination of the corresponding carbonate and hydrochloric acid, facilitated by a base, to furnish the nitrile.

Selective Protection of Amines and Hydroxyl Groups

The selective protection of functional groups is a critical aspect of complex molecule synthesis, preventing unwanted side reactions. This compound can be utilized for the protection of both amine and hydroxyl groups.

The reaction of this compound with a primary or secondary amine in the presence of a base affords a stable 4-phenoxyphenyl-carbamate (N-Ppc) protecting group. This group is robust under a variety of reaction conditions but can be readily cleaved when desired, typically under basic or acidic hydrolysis, or via hydrogenolysis.

Similarly, hydroxyl groups can be protected as 4-phenoxyphenyl-carbonates (O-Ppc). This protection strategy is particularly useful for alcohols and phenols in multifunctional molecules. The selection of appropriate reaction conditions allows for the selective protection of either amines or hydroxyl groups based on their relative nucleophilicity. Generally, amines are more nucleophilic than hydroxyl groups and will react preferentially with this compound.

Functional GroupProtecting GroupAbbreviation
Amine4-Phenoxyphenyl-carbamateN-Ppc
Hydroxyl4-Phenoxyphenyl-carbonateO-Ppc

Advanced Spectroscopic and Structural Elucidation of 4 Phenoxyphenyl Chloroformate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-phenoxyphenyl chloroformate, both ¹H and ¹³C NMR are instrumental in confirming its molecular structure. Due to the absence of chiral centers in the parent molecule, stereochemical analysis is not applicable. However, NMR is critical for regiochemical confirmation, ensuring the substitution pattern on the aromatic rings is as expected.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons. The protons on the phenyl ring directly attached to the chloroformate group and those on the terminal phenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) will be dictated by the electronic effects of the ether oxygen and the chloroformate group. Protons ortho to the electron-withdrawing chloroformate group are expected to be shifted downfield compared to those ortho to the electron-donating phenoxy group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the chloroformate group is expected to have a characteristic chemical shift in the range of δ 150-160 ppm. The aromatic carbons will appear between δ 115 and 160 ppm. The carbon atoms bonded to the ether oxygen (C-O-C) will have distinct chemical shifts, as will the carbon attached to the chloroformate group (C-O(C=O)Cl). The symmetry of the molecule will influence the number of unique signals observed.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~155
Aromatic C-O(C=O)Cl-~150
Aromatic C-O-Ph-~158
Aromatic CH (ortho to -O(C=O)Cl)~7.4~122
Aromatic CH (meta to -O(C=O)Cl)~7.2~129
Aromatic CH (ortho to -OPh)~7.1~119
Aromatic CH (meta to -OPh)~7.4~130
Aromatic CH (para to -OPh)~7.2~124

Mass Spectrometry for Mechanistic Studies and Complex Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. A key fragmentation pathway for chloroformates is the loss of the chlorine radical, followed by the loss of carbon monoxide, leading to a phenoxyphenyl cation. Another common fragmentation would involve the cleavage of the ether linkage.

Mechanistic Studies: By analyzing the mass spectra of reaction mixtures over time, or by using isotopic labeling, MS can provide insights into reaction mechanisms. For instance, in reactions of this compound with nucleophiles, MS can be used to identify intermediates and final products, helping to elucidate the reaction pathway.

Complex Product Identification: In the synthesis of derivatives, such as carbamates or ureas, from this compound, MS is invaluable for confirming the structure of the products. High-resolution mass spectrometry (HRMS) can provide the exact mass of the product, allowing for the determination of its elemental formula with high confidence.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Predicted Fragment Description
248/250[C₁₃H₉ClO₃]⁺Molecular ion (with ³⁵Cl/³⁷Cl isotopes)
213[C₁₃H₉O₃]⁺Loss of Cl radical
185[C₁₂H₉O₂]⁺Loss of CO from [M-Cl]⁺
169[C₁₂H₉O]⁺Phenoxyphenyl cation
93[C₆H₅O]⁺Phenoxy cation
77[C₆H₅]⁺Phenyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the chloroformate group, typically in the region of 1770-1800 cm⁻¹. The C-O stretching vibrations of the ether and the chloroformate will also give rise to distinct bands in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-O-C ether linkage would also be Raman active. While the C=O stretch is also observable in Raman, it is typically weaker than in the IR spectrum.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
ChloroformateC=O stretch1770-1800 (Strong)1770-1800 (Weak)
ChloroformateC-O stretch1100-1200Observable
EtherC-O-C stretch1200-1250Observable
AromaticC=C stretch1450-16001450-1600 (Strong)
AromaticC-H stretch3000-31003000-3100

X-ray Crystallography for Definitive Solid-State Structural Analysis of Complex Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the reactive this compound itself might be challenging, this technique is invaluable for the definitive structural analysis of its more stable, complex derivatives, such as carbamates and ureas.

By reacting this compound with various amines, crystalline carbamate (B1207046) derivatives can be synthesized. Single-crystal X-ray diffraction analysis of these derivatives would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred spatial arrangement of the different parts of the molecule, including the dihedral angles between the aromatic rings.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding, π-π stacking, and other non-covalent interactions.

This information is crucial for understanding structure-activity relationships, particularly in the context of designing molecules with specific biological or material properties. For example, the crystal structure of a carbamate derivative can reveal key hydrogen bonding interactions that might be important for its binding to a biological target.

Computational and Theoretical Chemistry of 4 Phenoxyphenyl Chloroformate Systems

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-phenoxyphenyl chloroformate, DFT calculations would be employed to determine its most stable three-dimensional geometry by finding the minimum energy conformation.

Key parameters that would be calculated include:

Bond Lengths: The equilibrium distances between bonded atoms (e.g., C=O, C-O, O-Phenyl, C-Cl).

Bond Angles: The angles formed between three connected atoms, defining the molecule's shape.

Dihedral Angles: The torsional angles between four atoms, which describe the conformation around rotatable bonds, such as the C-O bonds connecting the phenyl and phenoxy groups.

Beyond molecular geometry, DFT is used to probe the electronic structure. This involves analyzing the distribution of electrons within the molecule to understand its reactivity. Important electronic properties derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting where the molecule is susceptible to electrophilic and nucleophilic attack. For this compound, the carbonyl carbon would be expected to be a significant electrophilic site.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, revealing the partial atomic charges on each atom and describing the nature of chemical bonds and intermolecular interactions like hyperconjugation.

A representative data table from a hypothetical DFT study on this compound at a common level of theory (e.g., B3LYP/6-311+G(d,p)) would look like this:

Table 1: Calculated Geometric and Electronic Properties of this compound

Property Value Unit
Geometric Parameters
C=O Bond Length 1.185 Å
C-Cl Bond Length 1.780 Å
O-C(carbonyl) Bond Length 1.345 Å
O-C(phenyl) Bond Angle 118.5 Degrees
Electronic Properties
HOMO Energy -7.5 eV
LUMO Energy -0.9 eV
HOMO-LUMO Gap 6.6 eV

Reaction Mechanism Elucidation through Potential Energy Surface Mapping

Understanding how this compound reacts with other molecules, such as nucleophiles (e.g., amines, alcohols), requires elucidating the reaction mechanism. Computational chemistry accomplishes this by mapping the potential energy surface (PES) for the reaction. A PES is a mathematical or graphical representation of the energy of a system as a function of the positions of its atoms.

By mapping the PES, chemists can identify the lowest energy path from reactants to products, known as the intrinsic reaction coordinate (IRC). Key points along this path include:

Reactants and Products: Local energy minima on the PES.

Transition States (TS): Saddle points on the PES, representing the highest energy barrier that must be overcome during the reaction. The structure of the transition state provides critical information about the mechanism.

Intermediates: Local energy minima that exist between two transition states in a multi-step reaction.

For reactions of aryl chloroformates, two primary mechanisms are often considered:

Addition-Elimination: A stepwise pathway where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion.

Ionization (SN1-type): A pathway involving the initial cleavage of the C-Cl bond to form an acylium cation intermediate, which is then attacked by the nucleophile. For aryl chloroformates, this pathway is generally disfavored due to the instability of the corresponding cation.

Computational studies would calculate the Gibbs free energies of activation (ΔG‡) for the transition states of all possible pathways. The pathway with the lowest activation barrier is the most likely mechanism.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for interpreting experimental data.

Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. These calculated frequencies and their intensities can be compared with experimental Infrared (IR) and Raman spectra to aid in structural characterization and peak assignment. For instance, the characteristic C=O stretching frequency would be a prominent feature.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus. These predictions are a powerful tool for confirming molecular structure.

Scanning the potential energy surface by systematically rotating the key dihedral angles.

Identifying all low-energy conformers (local minima).

Calculating the relative energies of these conformers to determine their population distribution at a given temperature using the Boltzmann distribution.

This analysis reveals the preferred three-dimensional shapes of the molecule and is essential for an accurate understanding of its reactivity and properties.

Molecular Dynamics Simulations for Reactivity and Intermolecular Interaction Studies

While quantum mechanics methods like DFT are excellent for studying static properties and single reaction events, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change.

For this compound, MD simulations would typically be used to:

Study Solvation Effects: By simulating the chloroformate in a box of solvent molecules (e.g., water, ethanol), one can study how the solvent structure around the molecule influences its conformation and reactivity.

Analyze Intermolecular Interactions: MD can model the interactions between this compound and other molecules, such as reactants or biological macromolecules. This is useful for understanding how it might bind to a receptor or interact with other species in a complex mixture.

Explore Conformational Dynamics: MD provides a view of how the molecule flexes, bends, and transitions between different conformations in real-time, complementing the static picture from conformational analysis.

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at each time step. Analysis of this trajectory can yield information on radial distribution functions (to understand solvation shells) and root-mean-square deviation (RMSD) to assess conformational stability.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) for Chloroformate-Mediated Reactions

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) are models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or selectivity. For reactions involving chloroformates, a QSRR model could be developed to predict reaction rates or product yields based on the properties of the chloroformate and the nucleophile.

The development of a QSRR model involves:

Data Set Collection: Assembling a series of related chloroformates with experimentally measured reactivity data (e.g., reaction rate constants).

Descriptor Calculation: Calculating a set of numerical descriptors for each molecule that quantify its structural, electronic, or physicochemical properties. These can be derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges) or other computational methods.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that links the descriptors to the observed reactivity.

Validation: Testing the model's predictive power on an external set of compounds not used in the model-building process.

A well-known example of a linear free-energy relationship applied to chloroformate reactivity is the extended Grunwald-Winstein equation :

log(k/k₀) = lNT + mYCl

where k is the rate of solvolysis, k₀ is the rate in a reference solvent (80% ethanol), NT is the solvent nucleophilicity, and YCl is the solvent ionizing power. The sensitivity parameters l and m provide insight into the reaction mechanism. Studies on various aryl chloroformates have shown that their solvolysis reactions are sensitive to both solvent nucleophilicity and ionizing power, consistent with a bimolecular addition-elimination mechanism. nih.govnih.govmdpi.com A high l/m ratio indicates a mechanism with a high degree of nucleophilic participation in the rate-determining step.

Table 2: Grunwald-Winstein Parameters for Related Aryl Chloroformates

Chloroformate l (Sensitivity to Nucleophilicity) m (Sensitivity to Ionizing Power) l/m Ratio Predominant Mechanism
Phenyl Chloroformate 1.66 0.56 2.96 Addition-Elimination
p-Nitrophenyl Chloroformate 1.68 0.46 3.65 Addition-Elimination
p-Methoxyphenyl Chloroformate 1.59 0.57 2.79 Addition-Elimination

Data is illustrative of typical values found for aryl chloroformates and is used to exemplify the QSRR concept. nih.govnih.gov

Future Perspectives and Emerging Research Areas

Development of Catalytic and Stereoselective Transformations Utilizing 4-Phenoxyphenyl Chloroformate

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. This compound has been identified as a reagent in the stereoselective preparation of chiral 1,4-disubstituted piperazines, which are valuable scaffolds for agents targeting the Central Nervous System (CNS). This application underscores the potential for developing more advanced stereoselective transformations.

Future research is anticipated to move beyond stoichiometric chiral reagents towards catalytic kinetic resolution. In a kinetic resolution process, a chiral catalyst selectively accelerates the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material from the product. wikipedia.orgtaylorandfrancis.com The development of novel chiral catalysts, such as planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) or specialized enzymes (e.g., lipases), could enable the efficient kinetic resolution of racemic alcohols or amines using this compound as the acylating agent. ethz.chnih.gov

Table 1: Potential Catalytic Approaches for Stereoselective Synthesis

Catalytic Strategy Target Transformation Potential Advantages
Enzymatic Kinetic Resolution Acylation of racemic secondary alcohols or amines. High enantioselectivity, mild reaction conditions, environmentally benign.
Chiral Acyl-Transfer Catalysis Kinetic resolution of non-enzymatic substrates (e.g., alcohols). Broad substrate scope, predictable stereochemical outcomes.

| Dynamic Kinetic Resolution (DKR) | Conversion of a racemic starting material into a single enantiomer of the product in high yield. | Overcomes the 50% theoretical yield limit of standard kinetic resolution. taylorandfrancis.comnih.gov |

The goal of these prospective studies would be to establish protocols where this compound can be used to resolve racemates or to set stereocenters in a highly controlled and atom-economical manner, expanding its utility in the synthesis of complex, single-enantiomer pharmaceutical ingredients.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis is revolutionizing chemical manufacturing, offering enhanced safety, reproducibility, and efficiency compared to traditional batch processes. google.com Chloroformates, as a class of reactive compounds, are excellent candidates for integration into such systems. The use of hazardous reagents like phosgene (B1210022) or its derivatives (e.g., triphosgene) to synthesize chloroformates can be managed more safely in the enclosed, controlled environment of a flow reactor. google.com

Table 2: Comparison of Batch vs. Potential Flow Synthesis of Carbamates

Parameter Traditional Batch Processing Continuous Flow Processing
Safety Manual handling of reactive intermediates. Enclosed system, small reaction volumes, better temperature control.
Reaction Time Hours to days, including workup steps. Minutes to hours, with potential for inline purification. google.com
Scalability Challenging due to heat/mass transfer limitations. More straightforward scale-up by running the system for longer or using parallel reactors.

| Automation | Limited. | Fully amenable to automated control, optimization, and data logging. |

Automated platforms could use algorithmic optimization to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) for the reaction of this compound, accelerating the development of robust synthetic protocols for new carbamate (B1207046) derivatives.

Exploration of Novel Synthetic Applications in Diverse Chemical Fields

While the formation of carbamates for pharmaceutical applications is a known use, the 4-phenoxyphenyl moiety itself is a privileged structure in medicinal chemistry and materials science. nih.gov Its presence can impart favorable properties such as improved metabolic stability, enhanced binding interactions, and desirable material characteristics like thermal stability.

Medicinal Chemistry : The phenoxy group is a common feature in drug scaffolds, and the 4-phenoxyphenyl group specifically can be found in potent kinase inhibitors and other therapeutic agents. nih.govnih.gov Future applications could leverage this compound as a key building block for creating libraries of compounds for high-throughput screening against new biological targets. Its use in synthesizing quinoxaline (B1680401) derivatives, which possess a wide range of biological activities including anticancer and antibacterial properties, represents a promising avenue. researchgate.netmdpi.com

Polymer and Materials Science : Poly(aryl ether ketone)s and other high-performance polymers containing phenoxyphenyl structures are known for their excellent thermal stability and mechanical properties. researchgate.net this compound could be used to synthesize novel monomers or to functionalize existing polymers, introducing the rigid and thermally stable 4-phenoxyphenyl group. For instance, it could be used to create new polycarbonates or polyurethanes with tailored optical or physical properties. Research into phenoxy polymers has shown their utility as additives for toughening thermoset resins and in applications for Fused Filament Fabrication (FFF), suggesting that derivatives made using this compound could find use in advanced manufacturing and materials. mdpi.com

Advanced Spectroscopic Probes and In Situ Monitoring of Reactions

The efficient development and scale-up of chemical processes rely on a deep understanding of reaction kinetics and mechanisms. In situ spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions. nih.govyoutube.com

The reaction of this compound to form a carbamate is an ideal candidate for in situ FTIR monitoring. The strong carbonyl (C=O) stretching vibration of the chloroformate functional group occurs at a distinct frequency (typically ~1775-1795 cm⁻¹). As the reaction proceeds, the intensity of this peak will decrease, while a new carbonyl peak corresponding to the carbamate product (typically ~1700-1730 cm⁻¹) will appear and increase in intensity. youtube.com

Table 3: Spectroscopic Markers for In Situ Reaction Monitoring

Functional Group Compound Type Typical IR Frequency (cm⁻¹) Role in Monitoring
-O-CO-Cl This compound (Reactant) ~1785 Disappearance indicates reactant consumption.
-O-CO-NR₂ Carbamate (Product) ~1715 Appearance indicates product formation.

| Isocyanate (R-N=C=O) | Potential Intermediate | ~2250-2275 | Detection would provide mechanistic insight. |

By tracking these characteristic infrared absorbances over time, researchers can:

Determine Reaction Kinetics : Accurately measure reaction rates under various conditions without the need for offline sampling and analysis. researchgate.netnih.gov

Identify Intermediates : Detect transient species that may provide insight into the reaction mechanism.

Optimize Processes : Quickly identify reaction endpoints and ensure complete conversion, which is critical for process efficiency and product purity. nih.gov

Future research in this area would involve developing robust kinetic models for reactions utilizing this compound, enabling more precise control and optimization in both laboratory and manufacturing settings.

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